molecular formula C7H8N2O3 B13027541 Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B13027541
M. Wt: 168.15 g/mol
InChI Key: HSMLTSFGQNLZDA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by neutralization and extraction to isolate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components. This inhibition is crucial in the treatment of diseases like cancer and arthritis, where MMP activity is dysregulated . The compound’s ability to interact with nucleic acids and proteins also underlies its antiviral and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications in research and industry make it a valuable compound in the field of organic chemistry .

Biological Activity

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS No. 1272651-88-3) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by various studies and data.

Chemical Profile

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
CAS Number1272651-88-3
StructureStructure

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of dihydropyrimidine derivatives, including this compound. A study conducted using the Biginelli reaction demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been well documented. In vitro studies indicated that this compound significantly inhibits the enzyme cyclooxygenase (COX), which is crucial in the inflammatory process. The IC₅₀ values for COX inhibition were comparable to standard anti-inflammatory drugs like celecoxib . Furthermore, animal models showed a reduction in inflammation markers when treated with this compound .

3. Anticancer Properties

This compound has also been investigated for its anticancer activity. It demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity . Notably, it showed a significant selectivity index compared to non-cancerous cell lines, suggesting its potential as a targeted therapy.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively, with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. This indicates its potential use in treating bacterial infections .

Case Study 2: Anti-inflammatory Action

In an experimental model of carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant reduction in paw swelling compared to control groups. The observed ED₅₀ was calculated to be approximately 9.17 µM .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 1-methyl-6-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-9-4-8-3-5(6(9)10)7(11)12-2/h3-4H,1-2H3

InChI Key

HSMLTSFGQNLZDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C(C1=O)C(=O)OC

Origin of Product

United States

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